3,3-Dimethyl-1-(2-nitrophenyl)urea
Overview
Description
1,1-Dimethyl-3-(2-nitrophenyl)urea is a chemical compound with the linear formula C9H11N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include 1,1-Dimethyl-3-(2-nitrophenyl)urea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of 1,1-Dimethyl-3-(2-nitrophenyl)urea is represented by the linear formula C9H11N3O3 . The molecular weight of the compound is 209.206 .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Hydrogen Bonding Study : Crystalline N1,N1-dimethyl-N3-arylureas, including 1,1-Dimethyl-3-(2-nitrophenyl)urea, have been studied using spectroscopies and X-ray diffraction. These studies highlight the importance of hydrogen bonding and molecular conformations in these compounds (Kołodziejski et al., 1993).
Interaction with Anions
- Anion Interaction and Carbon Dioxide Capture : A tris(urea) receptor with m-nitrophenyl terminals, similar in structure to 1,1-Dimethyl-3-(2-nitrophenyl)urea, has been found to capture atmospheric CO2 efficiently (Dey et al., 2012).
- Urea-Fluoride Interaction : The interaction of 1,3-bis(4-nitrophenyl)urea with fluoride ions leading to deprotonation due to the formation of HF2- has been investigated, providing insights into the chemical behavior of related compounds (Boiocchi et al., 2004).
Synthetic Methodologies
- Synthesis of Ureas through Phosgene Substitutes : Research has been conducted on the synthesis of ureas, like 1,1-Dimethyl-3-(2-nitrophenyl)urea, using safer alternatives to traditional hazardous reagents (Bigi et al., 2000).
Binding Studies and Molecular Structure
- Anion Binding and Crystal Structure : Studies on new hosting molecules for anions, similar to 1,1-Dimethyl-3-(2-nitrophenyl)urea, demonstrate their potential for specific anion interactions and provide insights into their binding properties (Formica et al., 2008).
Chemical Reactions and Applications
- Nitrosation Reactions : Research on the nitrosation of 1,3-diarylureas, which include 1,1-Dimethyl-3-(2-nitrophenyl)urea, shows the potential for producing a variety of chemical compounds (Miyahara et al., 1983).
- Synthesis of Propellant Stabilizer Derivatives : The N- and O-alkylations of nitro-substituted 1,3-diphenylureas have been explored for the preparation of propellant stabilizer derivatives, indicating possible applications in materials science (Curtis, 1988).
Environmental and Agricultural Implications
- Reactive Nitrogen Losses in Agriculture : The effects of various urea additives, which could include derivatives like 1,1-Dimethyl-3-(2-nitrophenyl)urea, on nitrogen losses and agricultural performance have been studied, emphasizing environmental considerations (Souza et al., 2019).
Properties
IUPAC Name |
1,1-dimethyl-3-(2-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-5-3-4-6-8(7)12(14)15/h3-6H,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHCWIPAUJHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338902 | |
Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36894-29-8 | |
Record name | 3,3-dimethyl-1-(2-nitrophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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